Trimethylammonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

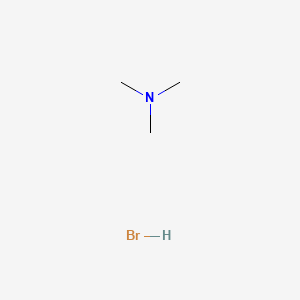

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISMNBXOJRHCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-50-3 (Parent) | |

| Record name | Trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50182623 | |

| Record name | Trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-24-6 | |

| Record name | Trimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM9DGY2VED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylammonium bromide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for trimethylammonium bromide. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable protocols.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt that exists as a white, crystalline, and hygroscopic solid. It is known for its solubility in water and polar organic solvents.[1] Due to its ionic nature, it does not have a conventional boiling point and is expected to decompose at elevated temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀BrN | [2][3] |

| Molecular Weight | 140.02 g/mol | [2][3] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | Decomposes (decomposition temperature for the related tetramethylammonium (B1211777) bromide is 230 °C) | [4] |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Chemical Structure

The structure of this compound consists of a central nitrogen atom covalently bonded to three methyl groups, and a fourth bond to a hydrogen atom, resulting in a positively charged trimethylammonium cation. This cation forms an ionic bond with a bromide anion.

Crystal Structure

X-ray diffraction studies at 100 K have determined that this compound crystallizes in the monoclinic space group P2₁/m. The unit cell parameters are provided in the table below.

| Crystal System | Space Group | a | b | c | α | β | γ | Z |

| Monoclinic | P2₁/m | 5.349 Å | 8.023 Å | 6.790 Å | 90° | 105.70° | 90° | 2 |

Source: Acta Crystallographica Section E, 2006, 62(2), o570-o572

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single sharp signal is expected for the nine equivalent protons of the three methyl groups. Another, likely broader, signal would correspond to the proton attached to the nitrogen atom. The chemical shift of the methyl protons in similar quaternary ammonium salts typically appears in the range of 3.0-3.5 ppm.

-

¹³C NMR: A single signal is anticipated for the three equivalent methyl carbons. Based on data for similar structures, this peak would likely appear in the range of 50-55 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

-

C-H stretching from the methyl groups, typically in the 2900-3000 cm⁻¹ region.

-

N-H stretching of the ammonium proton, which would likely appear as a broad band in the 3100-3300 cm⁻¹ region.

-

C-H bending (asymmetric and symmetric) of the methyl groups, expected around 1470-1490 cm⁻¹ and 1380-1400 cm⁻¹, respectively.

-

C-N stretching , which would be observed in the fingerprint region.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar quaternary ammonium salts.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of trimethylamine (B31210) with methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine acts as the nucleophile.

Reaction: (CH₃)₃N + CH₃Br → (CH₃)₃NH⁺Br⁻

Materials:

-

Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF)

-

Methyl bromide (gas or condensed liquid)

-

Anhydrous ethanol or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Stirring apparatus

-

Gas inlet tube (if using gaseous methyl bromide)

-

Cooling bath

Procedure:

-

In a well-ventilated fume hood, dissolve trimethylamine in anhydrous ethanol or THF in a round-bottom flask equipped with a stirrer.

-

Cool the solution in an ice bath or a dry ice/acetone bath.

-

Slowly bubble gaseous methyl bromide through the solution or add condensed methyl bromide dropwise. The reaction is exothermic and should be controlled by the rate of addition and cooling.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The product, this compound, is a salt and will likely precipitate out of the organic solvent.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol (B129727), or a mixture of polar and non-polar solvents)

-

Erlenmeyer flask

-

Heating plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Select a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are good starting points.

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quantitative Analysis

The concentration of this compound in a solution can be determined by several analytical methods.

A common method for the quantification of quaternary ammonium salts is a two-phase titration or a potentiometric titration.[5][6]

Principle: The cationic trimethylammonium ion is titrated with a standard solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS). The endpoint can be detected using an indicator that changes color upon formation of an ion-pair in an immiscible organic phase or by using an ion-selective electrode.

General Procedure for Potentiometric Titration:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Place the solution in a beaker with a magnetic stirrer and insert a suitable ion-selective electrode (e.g., a surfactant electrode) and a reference electrode.

-

Titrate with a standardized solution of sodium dodecyl sulfate.

-

The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).

Ion chromatography is a powerful technique for the separation and quantification of ions.[1]

Principle: The sample solution is passed through an ion-exchange column. The trimethylammonium cation is retained on the column and is then eluted with a suitable eluent. Detection is typically achieved by conductivity measurement.

General Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.

-

Inject a known volume of the standard and sample solutions into the ion chromatograph.

-

The concentration of the trimethylammonium cation in the sample is determined by comparing its peak area to that of the standard.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mt.com [mt.com]

- 3. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tetramethylammonium bromide [chemister.ru]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. ysi.com [ysi.com]

Synthesis of Trimethylammonium Bromide: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of trimethylammonium bromide, a versatile quaternary ammonium (B1175870) salt.

This technical guide provides a comprehensive overview of the synthesis of this compound for laboratory applications. It details two reliable synthetic methodologies, presents quantitative data in a clear, tabular format, and includes a visual representation of the experimental workflow. This document is intended to equip researchers with the necessary information to safely and efficiently produce high-purity this compound for their scientific endeavors.

Introduction

This compound, also known as trimethylamine (B31210) hydrobromide, is a quaternary ammonium salt with a wide range of applications in chemical synthesis and material science. Its utility stems from its properties as a phase-transfer catalyst, an electrolyte, and a precursor for the synthesis of more complex molecules. This guide outlines two common and effective methods for its preparation in a laboratory setting: the acid-base neutralization of trimethylamine with hydrobromic acid and the Menshutkin reaction between trimethylamine and methyl bromide.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented below. Method A, an acid-base neutralization, is generally preferred for its simplicity and the use of more common laboratory reagents. Method B, the Menshutkin reaction, offers a direct quaternization route.

Method A: Acid-Base Neutralization

This method involves the straightforward reaction of trimethylamine with hydrobromic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagents: Place a measured amount of an aqueous or alcoholic solution of trimethylamine into the flask and cool it in an ice bath.

-

Reaction: Slowly add a stoichiometric equivalent of hydrobromic acid from the addition funnel to the cooled and stirring trimethylamine solution. Maintain the temperature of the reaction mixture below 10 °C.

-

Work-up: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Method B: Menshutkin Reaction

This classic method involves the quaternization of trimethylamine with methyl bromide. Caution: Methyl bromide is a toxic gas and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

Reaction Setup: In a fume hood, place a solution of trimethylamine in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol) in a pressure-rated reaction vessel equipped with a magnetic stirrer.

-

Reagent Addition: Carefully introduce a stoichiometric amount of methyl bromide gas into the reaction vessel.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. For the synthesis of similar compounds like benzyltrimethylammonium (B79724) bromide, a reaction time of 24 hours at room temperature has been reported to give high yields[1].

-

Isolation: Once the reaction is complete, cool the suspension to 0 °C and collect the solid product by filtration[1].

-

Purification: Wash the collected solid with a cold, non-polar solvent such as diethyl ether to remove any unreacted starting materials[1].

-

Drying: Dry the purified product under vacuum[1].

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and related compounds.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₁₀BrN | |

| Molecular Weight | 140.02 g/mol | [2] |

| Melting Point | 243-245 °C | [2] |

| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Benzylthis compound Synthesis | Benzyl bromide, Trimethylamine | THF/Ethanol | Room Temperature | 24 h | 98% | [1] |

| C-14 Labeled Tetramethylammonium Bromide Synthesis | C-14 Methyl bromide, Trimethylamine | Methanol | Room Temperature | Overnight | ~100% | [3] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

An In-depth Technical Guide to the Physical Characteristics of Trimethylammonium Bromide Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of trimethylammonium bromide crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, a quaternary ammonium (B1175870) salt, is a white crystalline solid at room temperature.[1] Its molecular structure consists of a central nitrogen atom bonded to three methyl groups, with a bromide anion neutralizing the positive charge of the quaternary ammonium cation.[2] This simple yet versatile structure lends itself to a variety of applications, including as a reagent in organic synthesis.

Crystallographic Properties

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/m.[3] This arrangement describes the repeating three-dimensional pattern of the trimethylammonium cations and bromide anions in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 21/m 1 | [3] |

| a | 5.349 Å | [3] |

| b | 8.023 Å | [3] |

| c | 6.790 Å | [3] |

| α | 90.00° | [3] |

| β | 105.70° | [3] |

| γ | 90.00° | [3] |

| Z | 2 | [3] |

Molecular Structure and Synthesis

The this compound molecule is comprised of a trimethylammonium cation ([C₃H₁₀N]⁺) and a bromide anion (Br⁻). The synthesis is typically achieved through the quaternization of trimethylamine (B31210) with a methylating agent, such as methyl bromide.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For this compound, characteristic peaks would be expected for the C-H bonds of the methyl groups and the C-N bonds.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 2900-3100 | C-H stretching (methyl groups) |

| 1400-1500 | C-H bending (methyl groups) |

| 900-1200 | C-N stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds. The Raman spectrum of this compound would also be expected to show characteristic bands for the C-H and C-N vibrations.

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material. For this compound, these methods can determine its melting point, decomposition temperature, and thermal stability.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5][6] For quaternary ammonium salts, TGA can reveal the onset of thermal decomposition. The thermal degradation of these salts often proceeds via Hofmann elimination, leading to the formation of an alkene, a tertiary amine, and a hydrogen halide.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] This technique is used to identify thermal events such as melting, crystallization, and solid-state phase transitions.[7]

While specific TGA and DSC data for this compound were not found in the provided search results, analysis of similar short-chain alkyltrimethylammonium halides would be instructive.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of this compound crystals.

Synthesis of this compound

A general method for the synthesis of alkyltrimethylammonium bromides involves the quaternization of trimethylamine.[8]

-

Reaction Setup: Dissolve trimethylamine in a suitable solvent, such as ethanol, in a reaction flask equipped with a stirrer and a dropping funnel.

-

Addition of Alkylating Agent: Slowly add methyl bromide to the trimethylamine solution while stirring. The reaction is typically exothermic, so cooling may be necessary.

-

Reaction: Continue stirring the mixture at room temperature for several hours or until the reaction is complete. The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound crystals under vacuum.

X-Ray Diffraction (XRD)

-

Sample Preparation: A small, high-quality single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information about the unit cell dimensions, space group, and atomic positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

Data Analysis: The resulting interferogram is Fourier-transformed to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired temperature program (e.g., a linear heating rate) and atmosphere (e.g., nitrogen or air) are set.

-

Data Collection: The sample is heated according to the specified program, and the mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set.

-

Data Collection: The sample and reference are heated or cooled at a controlled rate, and the differential heat flow between them is measured.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal transitions such as melting and solid-state phase changes.

Ionic Interaction in the Crystal Lattice

The crystal structure of this compound is stabilized by the electrostatic attraction between the positively charged trimethylammonium cations and the negatively charged bromide anions.

References

- 1. quora.com [quora.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Trimethyl ammonium bromide | C3H10BrN | CID 14544808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Solubility of Trimethylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylammonium bromide in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document primarily utilizes solubility data for its close structural analog, tetramethylammonium (B1211777) bromide, as a reliable proxy. This guide includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Focus: Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, formulation development, and biological assays. Understanding the solubility of this compound in different organic solvents is essential for its effective use in research and development.

Quantitative Solubility of Tetramethylammonium Bromide (as a proxy for this compound)

The following table summarizes the available quantitative solubility data for tetramethylammonium bromide in several common organic solvents at a specified temperature. This data provides a valuable reference for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Notes |

| Methanol | 25 | 4.32[1] | |

| Chloroform | 25 | 0.0057[1] | |

| Ethanol | 25 | Sparingly soluble[1] | Quantitative data not specified. |

| Acetone | - | Soluble[2] | Qualitative description. |

| 1-Butanol | 25 | 0.062[1] | |

| Acetonitrile | 25 | 0.22[1] | |

| Diethyl Ether | - | Insoluble[1] |

Note: The data presented is for tetramethylammonium bromide, a close structural analog of this compound. This information should be used as an estimation, and it is recommended to determine the solubility of this compound experimentally for specific applications.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The gravimetric method is a widely used and accurate technique for determining the solubility of a solid in a liquid.[3][4][5][6]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a controlled temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass of the saturated solution by evaporating the solvent.

Apparatus and Materials:

-

Analytical balance (precision ± 0.1 mg)

-

Thermostatic water bath or incubator for temperature control (± 0.1 °C)

-

Glass vials with airtight screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Drying oven

-

Desiccator

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Solvent Addition: Add a known mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. The equilibration time can vary depending on the solute and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle at the bottom of the vial while maintaining the temperature.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation of the solute.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish). The filter should also be pre-warmed to the experimental temperature.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Drying and Weighing: Once the solvent is fully evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of the saturated solution = (Mass of container + saturated solution) - Mass of the empty container

-

Mass of the solute = (Mass of container + dried solute) - Mass of the empty container

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

References

- 1. tetramethylammonium bromide [chemister.ru]

- 2. Tetramethylammonium bromide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

Trimethylammonium bromide molecular weight and formula

An In-depth Technical Guide to Trimethylammonium Bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical information on this compound, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical protocols.

Core Properties of this compound

This compound is a quaternary ammonium salt consisting of a central nitrogen atom bonded to three methyl groups and a bromide ion.[1] It is typically a white crystalline solid soluble in water and polar organic solvents.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₁₀BrN[2][3][4] or C₃H₉N·HBr[1][5] |

| Molecular Weight | 140.02 g/mol [2][3][4][5][6] |

| IUPAC Name | N,N-dimethylmethanamine;hydrobromide[2] or trimethylazanium (B1229207) bromide[3] |

| CAS Number | 2840-24-6[2][3] |

Applications and Experimental Protocols

This compound serves as a versatile compound in various laboratory settings. Its utility is notable in its role as a phase transfer catalyst and as a component in buffer solutions for DNA extraction.[1][5]

Experimental Protocol: Phase Transfer Catalysis

One of the significant applications of this compound is as a phase transfer catalyst in heterogeneous reaction mixtures.[1] This protocol outlines a general methodology for a substitution reaction between an aqueous solution of a nucleophile and an organic-soluble substrate.

Objective: To facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate using this compound as a phase transfer catalyst.

Materials:

-

Organic substrate (e.g., an alkyl halide) dissolved in a non-polar organic solvent (e.g., toluene, dichloromethane).

-

Aqueous solution of a nucleophilic salt (e.g., sodium cyanide, sodium azide).

-

This compound (catalytic amount, typically 1-5 mol%).

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser.

-

Separatory funnel.

-

Drying agent (e.g., anhydrous magnesium sulfate).

-

Rotary evaporator.

Methodology:

-

Reaction Setup: The organic substrate, dissolved in the chosen organic solvent, is added to the reaction vessel.

-

Aqueous Phase Addition: The aqueous solution of the nucleophile is added to the same vessel, forming a biphasic system.

-

Catalyst Introduction: A catalytic amount of this compound is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred vigorously to ensure adequate mixing of the two phases. The reaction may be heated to reflux to increase the reaction rate, depending on the specific substrates.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The organic and aqueous layers are separated using a separatory funnel.

-

Extraction: The aqueous layer is typically extracted one or more times with the organic solvent to recover any remaining product.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Visualizing Experimental Workflows

To better illustrate the logical flow of processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for a Phase Transfer Catalyzed Reaction.

Caption: Mechanism of Phase Transfer Catalysis.

References

- 1. CAS 2840-24-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H10BrN | CID 71370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethyl ammonium bromide | C3H10BrN | CID 14544808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2840-24-6 | Benchchem [benchchem.com]

- 5. This compound | 2840-24-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. cenmed.com [cenmed.com]

Cationic surfactant properties of alkyl trimethylammonium bromides

An In-depth Technical Guide on the Cationic Surfactant Properties of Alkyl Trimethylammonium Bromides

For Researchers, Scientists, and Drug Development Professionals

Alkyl trimethylammonium bromides (ATABs) are a prominent class of cationic surfactants extensively utilized across various scientific and industrial domains, including drug formulation and delivery. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic alkyl chain, governs their self-assembly in aqueous solutions and their interaction with interfaces and biological membranes. This guide provides a comprehensive overview of their core physicochemical properties, experimental methodologies for their characterization, and their mechanisms of action relevant to pharmaceutical sciences.

Molecular Structure and Self-Assembly

Alkyl trimethylammonium bromides consist of a quaternary ammonium (B1175870) headgroup, which imparts a permanent positive charge, and a hydrocarbon tail of varying length (n). This amphiphilic structure is fundamental to their surface activity and ability to form micelles in aqueous solutions.

Caption: General molecular structure of an alkyl trimethylammonium bromide surfactant.

Above a specific concentration known as the Critical Micelle Concentration (CMC), these monomeric surfactants spontaneously assemble into spherical or ellipsoidal aggregates called micelles.[1] In these structures, the hydrophobic tails are sequestered from the aqueous environment, forming a core, while the hydrophilic headgroups are exposed to the water.[1]

Physicochemical Properties

The properties of ATABs are highly dependent on the length of the alkyl chain. A longer chain generally leads to greater hydrophobicity, which influences the CMC, surface tension reduction, and aggregation number.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which micelle formation begins.[2] It is a key indicator of a surfactant's efficiency. For a homologous series of ATABs, the CMC decreases as the length of the alkyl chain increases.[3][4] This is because the greater hydrophobicity of longer chains provides a stronger driving force for micellization.[3]

Table 1: Critical Micelle Concentration (CMC) of Alkyl Trimethylammonium Bromides in Water at 25°C

| Surfactant | Alkyl Chain Length (n) | CMC (mM) |

|---|---|---|

| Decylthis compound (C10TAB) | 10 | 65 - 69 |

| Dodecylthis compound (C12TAB) | 12 | 15 - 16 |

| Tetradecylthis compound (C14TAB) | 14 | 3.5 - 4.0 |

| Hexadecylthis compound (C16TAB/CTAB) | 16 | 0.9 - 1.0 |

| Octadecylthis compound (C18TAB) | 18 | 0.3 |

(Data compiled from multiple sources)[4][5][6]

Surface Tension

ATABs are surface-active agents, meaning they adsorb at interfaces (e.g., air-water) and lower the surface tension of the solvent.[1] As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[2][7]

Table 2: Surface Tension at CMC for Alkyl Trimethylammonium Bromides in Water at 25°C

| Surfactant | Surface Tension at CMC (mN/m) |

|---|---|

| C10TAB | ~39 |

| C12TAB | ~38 |

| C14TAB | ~36 |

| C16TAB | ~35 |

(Data compiled from multiple sources)[8][9]

Micelle Aggregation Number (N)

The aggregation number is the average number of surfactant monomers that constitute a single micelle.[10] For ATABs, the aggregation number tends to increase with the length of the alkyl chain.

Table 3: Micelle Aggregation Numbers of Alkyl Trimethylammonium Bromides in Water

| Surfactant | Aggregation Number (N) |

|---|---|

| Dodecylthis compound (C12TAB) | 49 - 57 |

| Hexadecylthis compound (C16TAB/CTAB) | 68 - 77 |

(Data compiled from multiple sources)[11][12]

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process.[13] This spontaneity is primarily driven by a large positive entropy change (ΔS°mic), which results from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solution.[3][14] The enthalpy of micellization (ΔH°mic) is often small and can be negative (exothermic) or positive (endothermic) depending on the specific surfactant and temperature.[13][15]

Table 4: Thermodynamic Parameters of Micellization for Alkyl Trimethylammonium Bromides in Water at 25°C

| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

|---|---|---|---|

| C12TAB | -16.7 | -2.5 | 14.2 |

| C14TAB | -22.2 | -6.3 | 15.9 |

| C16TAB | -27.6 | -9.6 | 18.0 |

(Data compiled from various sources)[16][17]

Experimental Protocols

Accurate determination of the physicochemical properties of ATABs is crucial for their application. Standardized experimental protocols are employed for this purpose.

Determination of Critical Micelle Concentration (CMC)

Two common methods for determining the CMC are surface tensiometry and conductivity measurements.[18][19]

Caption: Experimental workflow for CMC determination.

Experimental Protocol: Surface Tension Method [7][18][20]

-

Preparation of Solutions: Prepare a series of aqueous solutions of the alkyl this compound with varying concentrations, ensuring the range spans the expected CMC.

-

Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[21] Calibrate the instrument with deionized water.

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will show a sharp change in slope. The concentration at this inflection point, determined by the intersection of the two linear portions of the curve, is the CMC.[2]

Experimental Protocol: Conductivity Method [1][19][22]

-

Preparation of Solutions: Prepare a dilution series of the ionic surfactant in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of each solution.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration.

-

CMC Determination: The plot will exhibit two distinct linear regions with different slopes.[23] The concentration at which the break occurs is the CMC. This change in slope is due to the lower mobility of the larger, charged micelles compared to the individual surfactant monomers.[19]

Determination of Micelle Aggregation Number (N)

Time-resolved fluorescence quenching (TRFQ) is a widely used and reliable technique for determining the aggregation number of micelles.[10][11][24]

Experimental Protocol: Time-Resolved Fluorescence Quenching [10][25]

-

Reagent Selection:

-

Fluorescent Probe: A hydrophobic molecule that partitions into the micellar core (e.g., pyrene).

-

Quencher: A molecule that deactivates the excited state of the probe upon collision and also resides in the micelle (e.g., cetylpyridinium (B1207926) chloride).[25]

-

-

Sample Preparation: Prepare surfactant solutions at concentrations above the CMC. Add a constant, low concentration of the fluorescent probe and varying concentrations of the quencher.

-

Fluorescence Measurement: Excite the probe with a pulsed light source and measure the time-resolved decay of its fluorescence intensity in the absence (I0(t)) and presence (I(t)) of the quencher.

-

Data Analysis: The fluorescence decay data is analyzed based on the assumption that the distribution of quencher molecules among the micelles follows a Poisson distribution.[26] The aggregation number (N) can be calculated from the slope of a plot of ln(I0/I) versus the quencher concentration.[27]

Applications in Drug Development and Research

The unique properties of ATABs make them valuable in pharmaceutical applications, particularly as antimicrobial agents and in drug delivery systems.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including ATABs, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[28][29] The effectiveness is often dependent on the alkyl chain length, with optimal activity typically observed for chains of 12-16 carbons.[28]

Mechanism of Action: The primary mechanism involves the disruption of the microbial cell membrane.[28][30]

-

Adsorption: The positively charged cationic headgroup of the ATAB molecule electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[29][31]

-

Insertion: The hydrophobic alkyl tail penetrates the hydrophobic core of the cell membrane.[29][32]

-

Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability.[30]

-

Cell Lysis: The loss of membrane integrity results in the leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately leading to cell death.[29][30]

Caption: Mechanism of antimicrobial action of alkyl trimethylammonium bromides.

Drug Delivery

The ability of ATAB micelles to encapsulate hydrophobic molecules within their core makes them potential vehicles for drug delivery. They can enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, their cationic nature can facilitate interaction with negatively charged biological membranes, potentially improving drug absorption or cellular uptake. However, their application in vivo requires careful consideration of their potential toxicity.

Conclusion

Alkyl trimethylammonium bromides are versatile cationic surfactants with well-defined structure-property relationships. The length of the alkyl chain is a critical determinant of their self-assembly behavior, surface activity, and biological interactions. A thorough understanding of their physicochemical properties, facilitated by robust experimental methodologies, is essential for their effective and safe application in research and the development of pharmaceutical products. Their potent antimicrobial activity and potential as drug delivery vehicles continue to make them a subject of significant scientific interest.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Determination of micelle aggregation numbers of alkylthis compound and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. arxiv.org [arxiv.org]

- 15. Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics of micellization of cationic surfactants in aqueous solutions: consequences of the presence of the 2-acylaminoethyl moiety in the surfactant head group - ProQuest [proquest.com]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. justagriculture.in [justagriculture.in]

- 20. scribd.com [scribd.com]

- 21. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Method of Determination of CMC | PPT [slideshare.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Trimethylammonium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of alkyltrimethylammonium bromide surfactants, a class of cationic surfactants pivotal in various scientific and pharmaceutical applications. This document is designed to be a practical resource, offering a compilation of quantitative data, detailed experimental protocols for CMC determination, and visual representations of experimental workflows and the principles of micellization. A thorough understanding of the CMC is crucial for the effective application of these surfactants in areas such as drug delivery, solubilization of poorly soluble compounds, and as antimicrobial agents.

Introduction to this compound Surfactants and their Critical Micelle Concentration

Alkyltrimethylammonium bromides are quaternary ammonium (B1175870) salts characterized by a positively charged head group and a hydrophobic alkyl chain. This amphiphilic nature drives their self-assembly in aqueous solutions. Below a certain concentration, these surfactant molecules, or monomers, exist individually in the solution and also adsorb at interfaces, such as the air-water interface.

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration of surfactants above which micelles form, and any additional surfactant added to the system will predominantly form more micelles.[1] This process of micelle formation is a spontaneous and thermodynamically favorable event driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers aggregate to form a nonpolar core, while the hydrophilic head groups are exposed to the aqueous environment. This self-assembly into micelles leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[1][2] Knowledge of the CMC is essential as it dictates the concentration at which the surfactant's properties, such as solubilization and detergency, become effective.[1]

Quantitative Data: Critical Micelle Concentration of Alkyltrimethylammonium Bromides

The CMC of alkyltrimethylammonium bromides is significantly influenced by the length of the alkyl chain, temperature, and the presence of additives in the solution. The following tables summarize the CMC values for some of the most commonly used homologues.

Table 1: Critical Micelle Concentration (CMC) of Dodecylthis compound (DTAB) in Water

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 25 | 15.7 | Not Specified | [3] |

| 25 | 15.0 - 16.0 | Various | [4] |

| 25 | 14.0 - 16.0 | Conductivity, Fluorescence, UV-Vis | [5] |

Table 2: Critical Micelle Concentration (CMC) of Tetradecylthis compound (TTAB) in Water

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 25 | 3.5 - 4.5 | Various | [6] |

| 25 | 3.80 | Conductivity | [7] |

| 25 | 3.56 | Various | [8] |

| 30 | 3.74 - 4.39 | Not Specified | [7] |

Table 3: Critical Micelle Concentration (CMC) of Cetylthis compound (CTAB) in Water

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 25 | 0.92 | Not Specified | [9] |

| 25 | 0.90 - 1.0 | Conductivity, Tensiometry | [10][11] |

| 25 | 0.93 | Streaming Potential | [12] |

| 27 | 0.907 | Conductivity | [10] |

| 35 | 1.007 | Conductivity | [11] |

| 35 | 1.102 | Tensiometry | [11] |

Experimental Protocols for CMC Determination

The determination of the CMC is based on detecting the sharp change in a physicochemical property of the surfactant solution as a function of its concentration. The most common and reliable methods include conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: This method is suitable for ionic surfactants like alkyltrimethylammonium bromides. The conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added.[13] Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual monomers, and they also bind some of the counterions, reducing the total number of effective charge carriers.[13] The CMC is determined from the breakpoint in the plot of conductivity versus concentration.[2]

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of the alkylthis compound in high-purity deionized water. A series of solutions with increasing surfactant concentrations are then prepared by serial dilution of the stock solution.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is required. The measurements should be performed at a constant temperature, as conductivity is temperature-dependent.

-

Measurement:

-

Place a known volume of deionized water in a beaker and measure its conductivity.

-

Make successive additions of the concentrated surfactant stock solution to the water.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate.

-

Record the conductivity of the solution.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) against the surfactant concentration.

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[10]

-

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC.[14] As the concentration of the surfactant increases, the monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[15] Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1] The CMC is identified as the concentration at which this change in the slope of the surface tension versus concentration plot occurs.[2]

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of surfactant solutions of varying concentrations in high-purity water, ensuring the concentration range brackets the expected CMC.

-

Instrumentation: A tensiometer, which can employ methods like the Du Noüy ring or Wilhelmy plate, is used to measure the surface tension.[14] The measurements should be carried out at a constant temperature.

-

Measurement:

-

Measure the surface tension of each prepared solution.

-

It is crucial to allow sufficient time for each solution to reach equilibrium before measurement, as the adsorption of surfactant molecules at the interface is not instantaneous.

-

-

Data Analysis:

-

Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau region where the surface tension is nearly constant.[2]

-

The CMC is determined from the intersection of the two linear fits to these regions.[15]

-

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[2][14] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[4] This change in the microenvironment causes a significant shift in the ratio of the intensities of certain vibronic peaks in the pyrene emission spectrum (e.g., the ratio of the first peak, I₁, to the third peak, I₃).[14] The CMC is determined by plotting this intensity ratio against the surfactant concentration and identifying the point of inflection.[2]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent like acetone.

-

Prepare a series of surfactant solutions in high-purity water.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching. The solvent from the pyrene stock should be allowed to evaporate.

-

-

Instrumentation: A fluorometer is used to measure the fluorescence emission spectra.

-

Measurement:

-

Allow the solutions to equilibrate for several hours to ensure the partitioning of pyrene into any micelles is complete.[4]

-

Excite the pyrene at a suitable wavelength (typically around 335 nm).

-

Record the emission spectrum for each solution (typically from 350 nm to 500 nm).

-

-

Data Analysis:

-

From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the ratio I₁/I₃ as a function of the surfactant concentration.

-

The plot will show a sigmoidal decrease. The CMC is often taken as the concentration at the midpoint of this transition.

-

Visualizations: Workflows and Conceptual Diagrams

Experimental Workflows

Caption: Experimental workflows for determining the Critical Micelle Concentration.

Micellization Process and Drug Solubilization

Caption: Conceptual diagram of micelle formation and drug solubilization.

Applications in Drug Development

The formation of micelles by this compound surfactants is of significant interest in drug development for several reasons:

-

Solubilization of Poorly Water-Soluble Drugs: The hydrophobic core of the micelles can serve as a microenvironment to encapsulate and solubilize hydrophobic drug molecules, thereby increasing their apparent aqueous solubility and bioavailability.

-

Drug Delivery Systems: Micelles can act as nanocarriers to transport drugs to their target sites. The surface of the micelles can be functionalized to achieve targeted drug delivery. Cationic surfactants like CTAB are also used in the synthesis of mesoporous silica (B1680970) nanoparticles, which can act as drug delivery vehicles.[16]

-

Enhanced Permeability: The interaction of cationic surfactants with negatively charged biological membranes can lead to an increase in membrane permeability, which can be exploited to enhance the absorption of certain drugs.

-

Antimicrobial Activity: Many quaternary ammonium compounds, including CTAB, exhibit inherent antimicrobial properties, which can be beneficial in certain formulations.[16]

The choice of a particular alkylthis compound and its concentration, which is critically dependent on its CMC, will be determined by the specific requirements of the drug and the intended application.

References

- 1. justagriculture.in [justagriculture.in]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecylthis compound and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ache.org.rs [ache.org.rs]

- 11. scispace.com [scispace.com]

- 12. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 16. research.rug.nl [research.rug.nl]

The Trimethylammonium Cation: A Linchpin in Chemical Reactivity and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylammonium group, [–N(CH₃)₃]⁺, is a quaternary ammonium (B1175870) cation characterized by a central nitrogen atom bonded to three methyl groups and a fourth substituent, conferring a permanent positive charge. This structural feature is the cornerstone of its diverse and critical roles across chemical synthesis and biological systems. Its influence on chemical reactivity is multifaceted, stemming from a combination of potent electronic effects, significant steric presence, and its capacity to function as an effective leaving group. These characteristics are harnessed in a variety of synthetic methodologies, including phase-transfer catalysis and specific elimination reactions. In the biological realm, this cation is famously exemplified by the neurotransmitter acetylcholine (B1216132), where its distinct structure is pivotal for precise molecular recognition and signal transduction. This guide provides a comprehensive exploration of the trimethylammonium cation's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Section 1: Electronic and Steric Effects on Reactivity

The chemical behavior of the trimethylammonium group is largely dictated by its powerful electron-withdrawing inductive effect and its considerable steric bulk.

1.1 Electronic Effects

The nitrogen atom in the trimethylammonium cation bears a formal positive charge, making it a highly electronegative center. This results in a strong electron-withdrawing inductive effect (-I effect), which significantly influences the reactivity of the parent molecule.[1][2] This effect deactivates aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position, as it destabilizes the adjacent positive charges that would form in ortho and para attack intermediates.[3][4] Unlike groups such as the nitro group, the trimethylammonium cation deactivates purely through induction, as it lacks p-orbitals to participate in resonance delocalization.[4]

The potent inductive effect also increases the acidity of nearby protons. This is a key factor in reactions like the Hofmann elimination, where a beta-proton is rendered more susceptible to abstraction by a base.

1.2 Steric Hindrance

The three methyl groups of the trimethylammonium cation create significant steric bulk, comparable to that of a tert-butyl group.[5] This steric hindrance can impede the approach of nucleophiles or bases to nearby reaction centers, a phenomenon that profoundly affects reaction pathways and selectivity.[6][7] For instance, in elimination reactions, the bulky nature of the group can dictate the regiochemical outcome, favoring the formation of the less-substituted alkene (the "Hofmann product") because the base preferentially abstracts a sterically more accessible proton.[8][9] This contrasts with the Zaitsev rule, which predicts the formation of the more substituted, thermodynamically stable alkene.[10]

The interplay between electronic and steric effects is crucial for understanding the overall reactivity. While the electronic effect activates the substrate for certain reactions (e.g., making protons more acidic), the steric effect can control the selectivity by directing the reagent to the most accessible site.

Section 2: The Trimethylammonium Group as a Leaving Group

A key role of the trimethylammonium cation in organic synthesis is its function as an excellent leaving group in elimination reactions, most notably the Hofmann Elimination. The departure of a stable, neutral trimethylamine (B31210) molecule is the thermodynamic driving force for this process.[11]

2.1 The Hofmann Elimination

The Hofmann elimination is a multi-step process used to convert amines into alkenes.[8][12] The reaction begins with the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium iodide salt.[13] This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide.[5][14] Upon heating, this intermediate undergoes a bimolecular elimination (E2) reaction, where the hydroxide ion acts as a base to abstract a beta-hydrogen, leading to the formation of an alkene and the expulsion of trimethylamine.[15][16]

The regioselectivity of the Hofmann elimination is its defining feature, consistently favoring the formation of the least substituted alkene (the Hofmann rule).[12] This preference is attributed to the steric bulk of the trimethylammonium leaving group, which makes the transition state leading to the more substituted Zaitsev product energetically unfavorable due to steric crowding.[8][9]

Table 1: Comparison of Leaving Group Ability in E2 Reactions

| Leaving Group | Relative Rate (Approx.) | pKa of Conjugate Acid (Departing Group) | Reference |

| -I (Iodide) | ~300,000 | HI (~ -10) | General Organic Chemistry Principles |

| -Br (Bromide) | ~10,000 | HBr (~ -9) | General Organic Chemistry Principles |

| -OTs (Tosylate) | ~6,000 | TsOH (~ -2.8) | General Organic Chemistry Principles |

| -N(CH₃)₃ (Trimethylammonium) | 1 | HN(CH₃)₃⁺ (~ 9.8) | [11] |

Note: Relative rates are highly substrate and condition-dependent. This table provides a general comparison.

2.2 Detailed Experimental Protocol: Hofmann Elimination of (1-Methylbutyl)amine

This protocol describes the synthesis of 1-pentene (B89616) from (1-methylbutyl)amine via exhaustive methylation and subsequent Hofmann elimination.

Materials:

-

(1-Methylbutyl)amine

-

Methyl iodide (excess)

-

Diethyl ether

-

Silver(I) oxide (Ag₂O)

-

Deionized water

-

Heating mantle and distillation apparatus

Procedure:

-

Exhaustive Methylation: In a round-bottom flask, dissolve (1-methylbutyl)amine in diethyl ether. Add an excess of methyl iodide (at least 3 molar equivalents) dropwise while stirring. The quaternary ammonium iodide salt will precipitate. Continue stirring at room temperature for 2 hours to ensure complete reaction. Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

Hydroxide Ion Exchange: Suspend the dried (1-methylbutyl)trimethylammonium iodide salt in a minimal amount of deionized water. Add a slurry of silver(I) oxide in water (approximately 1.2 molar equivalents). Stir the mixture vigorously at room temperature for 1 hour. The silver iodide will precipitate. Filter off the solid AgI precipitate to obtain an aqueous solution of (1-methylbutyl)trimethylammonium hydroxide.

-

Elimination and Distillation: Transfer the aqueous hydroxide solution to a distillation apparatus. Heat the flask gently. As the temperature rises to 100-150°C, the elimination reaction will occur.[5] The volatile product, 1-pentene (boiling point: 30°C), will distill over along with some water. Collect the distillate in a receiver cooled in an ice bath.

-

Purification: Separate the organic layer (1-pentene) from the aqueous layer in the distillate. Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure 1-pentene.

Section 3: Role in Phase-Transfer Catalysis

Quaternary ammonium salts, including those containing the trimethylammonium cation, are widely used as phase-transfer catalysts (PTCs).[17][18] PTCs facilitate reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase.[19] This is particularly useful for reactions involving an organic-insoluble nucleophile (like cyanide or hydroxide) and an aqueous-insoluble organic substrate.[20]

The catalyst, a quaternary ammonium salt (Q⁺X⁻), transports the nucleophilic anion (Y⁻) from the aqueous phase into the organic phase.[19] The lipophilic alkyl groups on the cation render the ion pair [Q⁺Y⁻] soluble in the organic medium, where it can react with the organic substrate (RZ). The resulting anion (Z⁻) is then transported back to the aqueous phase by the catalyst, completing the catalytic cycle.

Section 4: Biological Significance - The Case of Acetylcholine

The trimethylammonium cation is of paramount importance in neurobiology, being the key functional group in the neurotransmitter acetylcholine (ACh). The distinct size, shape, and permanent positive charge of the trimethylammonium head are crucial for its specific binding to and activation of acetylcholine receptors (AChRs).[21]

4.1 Acetylcholine Receptor Binding

Acetylcholine is released from presynaptic neurons into the synaptic cleft, where it diffuses and binds to nicotinic or muscarinic acetylcholine receptors on the postsynaptic membrane. The binding event is highly specific. The positively charged trimethylammonium group is recognized by a complementary negatively charged region within the receptor's binding pocket, often involving an aromatic amino acid residue (e.g., tryptophan or tyrosine) through a cation-π interaction, alongside interactions with anionic residues like aspartate or glutamate. This interaction induces a conformational change in the receptor, leading to the opening of an ion channel (in nicotinic receptors) or the activation of a G-protein signaling cascade (in muscarinic receptors).[22]

Table 2: Acetylcholine Receptor Binding Affinity

| Receptor Subtype | Ligand | Binding Affinity (K_d) | Reference |

| Nicotinic AChR (muscle) | Acetylcholine | ~30 - 100 nM | General Neuroscience Principles |

| Muscarinic M1 AChR | Acetylcholine | ~2 - 5 nM | General Pharmacology Principles |

Note: K_d (dissociation constant) values can vary based on experimental conditions and tissue source.

Conclusion

The trimethylammonium cation exerts a profound influence on chemical reactivity through a well-defined set of properties. Its strong inductive effect and significant steric bulk are pivotal in directing the outcomes of synthetic reactions, enabling methodologies like the regioselective Hofmann elimination. As a phase-transfer catalyst, it provides an elegant solution for overcoming phase incompatibility in biphasic reaction systems. Furthermore, its role is indispensable in biology, where the precise structure of the acetylcholine neurotransmitter facilitates high-fidelity signal transduction at the neuromuscular junction. A thorough understanding of these principles is essential for professionals in chemical research and drug development, enabling the rational design of synthetic pathways and the development of novel therapeutic agents that target cholinergic systems.

References

- 1. homework.study.com [homework.study.com]

- 2. organic chemistry - Why is the trimethylammonium group a stronger electron withdrawing group than the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. homework.study.com [homework.study.com]

- 4. The N,N,N-trimethylammonium group - N^{ + }\left(CH_{3}\right)_{3} , i.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hofmann Elimination [sites.science.oregonstate.edu]

- 11. Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]

- 14. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 15. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 16. youtube.com [youtube.com]

- 17. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 19. archive.nptel.ac.in [archive.nptel.ac.in]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 22. Acetylcholine Receptor Antibody: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

An In-depth Technical Guide on the Thermogravimetric Analysis of Trimethylammonium Bromide Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trimethylammonium bromide, a quaternary ammonium (B1175870) salt of interest in various research and development applications. Due to the limited availability of specific thermogravimetric analysis (TGA) data for this compound in peer-reviewed literature, this document synthesizes information from related quaternary ammonium compounds to offer a robust framework for understanding its thermal decomposition profile. The guide details experimental protocols, presents comparative quantitative data, and illustrates the underlying decomposition mechanism and analytical workflow.

Introduction to Thermal Stability Analysis